Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate

Description

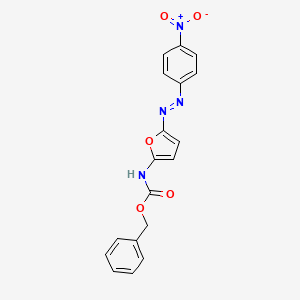

Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is a synthetic organic compound featuring a furan ring core substituted with a diazenyl group linked to a 4-nitrophenyl moiety and a carbamate ester functional group. Its IUPAC name reflects the structural complexity: the furan ring (position 5) is bonded to an azo (-N=N-) bridge connected to a nitro-substituted benzene ring, while the carbamate group (-O-CO-NH-) is attached via a benzyl ester at position 2 of the furan. The diazenyl (azo) group confers chromophoric properties, while the carbamate may enhance stability or modulate bioavailability in biological systems .

Properties

CAS No. |

6286-33-5 |

|---|---|

Molecular Formula |

C18H14N4O5 |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

benzyl N-[5-[(4-nitrophenyl)diazenyl]furan-2-yl]carbamate |

InChI |

InChI=1S/C18H14N4O5/c23-18(26-12-13-4-2-1-3-5-13)19-16-10-11-17(27-16)21-20-14-6-8-15(9-7-14)22(24)25/h1-11H,12H2,(H,19,23) |

InChI Key |

PQIPAHCALSTYPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(O2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the 4-Nitrophenyl Diazenyl Group: This step involves the diazotization of 4-nitroaniline followed by coupling with the furan ring to form the 4-nitrophenyl diazenyl group.

Formation of the Benzyl Carbamate Group: The final step involves the reaction of the furan derivative with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones.

Reduction: The nitro group in the 4-nitrophenyl diazenyl group can be reduced to an amino group.

Substitution: The benzyl carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-diones.

Reduction: Amino derivatives of the compound.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The furan ring and benzyl carbamate group can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core: The target compound uses a furan ring, whereas analogs in employ thiazole rings. Thiazoles are sulfur- and nitrogen-containing heterocycles known for antimicrobial activity, while furans (oxygen-containing) are less polar and may exhibit different electronic properties.

- Diazenyl Group : Unique to the target compound, the azo (-N=N-) group enhances π-conjugation, enabling visible-light absorption (useful in dyes or sensors). This group is absent in the thiazole-based analogs.

- Substituents : The 4-nitrophenyl group (strong electron-withdrawing) contrasts with the hydroxyphenyl or hydroperoxypropyl groups in analogs, which may influence solubility, stability, and reactivity.

Pharmacological and Industrial Relevance

- This compound: Potential use in photodynamic therapy or as a synthetic intermediate for azo dyes. The carbamate group could serve as a prodrug moiety.

- Thiazole Analogs : compounds are structurally aligned with antibacterial agents (e.g., thiazole rings in sulfa drugs) .

- Benzathine Benzylpenicillin : While distinct (beta-lactam antibiotic), its dibenzylethylenediamine salt shares a benzyl group with the target compound, highlighting carbamates’ versatility in drug formulation.

Biological Activity

Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is an organic compound notable for its unique structural features, including a furan ring, a diazenyl group, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O4, with a molecular weight of 362.33 g/mol. The structural complexity of this compound contributes to its diverse biological activities. Below is a comparative table highlighting similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl carbamate | C10H11NO2 | Lacks diazenyl and furan groups; simpler structure. |

| 4-Nitrophenol | C6H4N2O5 | Contains only a nitrophenol structure; no furan or carbamate. |

| 5-Aminofuran | C11H9N3O2 | Similar furan structure but lacks nitro and carbamate functionalities. |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for drug development targeting microbial infections. Its structural analogs have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored in vitro. Data indicates that similar furan-based compounds can disrupt cellular processes in cancer cells, potentially leading to apoptosis .

- Enzyme Inhibition : Interaction studies have revealed that this compound may act as an inhibitor for specific enzymes involved in critical biological pathways, similar to other furan derivatives which target mycobacterial enzymes .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various furan derivatives, concluding that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research conducted on furan-based inhibitors demonstrated their potential in targeting cancer cells by disrupting key metabolic pathways. In particular, the diazenyl group may enhance the compound's reactivity towards cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.